molecular formula C18H11IN2O2S B4999536 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

Cat. No.: B4999536
M. Wt: 446.3 g/mol
InChI Key: XSMCQRJGMMIIHF-UHFFFAOYSA-N
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a thiophene ring and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
  • N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide

Uniqueness

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is unique due to the presence of both a benzoxazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its iodophenyl group also adds to its uniqueness by providing opportunities for further functionalization and derivatization.

Properties

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11IN2O2S/c19-12-4-1-3-11(9-12)18-21-14-10-13(6-7-15(14)23-18)20-17(22)16-5-2-8-24-16/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMCQRJGMMIIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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